1-amino-1-[4-(propan-2-yloxy)phenyl]butan-2-ol hydrochloride
Description
1-amino-1-[4-(propan-2-yloxy)phenyl]butan-2-ol hydrochloride is a chemical compound with a complex structure that includes an amino group, a phenyl ring substituted with a propan-2-yloxy group, and a butan-2-ol backbone
Properties
CAS No. |
1823429-79-3 |
|---|---|
Molecular Formula |
C13H22ClNO2 |
Molecular Weight |
259.77 g/mol |
IUPAC Name |
1-amino-1-(4-propan-2-yloxyphenyl)butan-2-ol;hydrochloride |
InChI |
InChI=1S/C13H21NO2.ClH/c1-4-12(15)13(14)10-5-7-11(8-6-10)16-9(2)3;/h5-9,12-13,15H,4,14H2,1-3H3;1H |
InChI Key |
GDJBWPBFYIEBNG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C1=CC=C(C=C1)OC(C)C)N)O.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-amino-1-[4-(propan-2-yloxy)phenyl]butan-2-ol hydrochloride typically involves multiple steps, starting with the preparation of the phenyl ring substituted with the propan-2-yloxy group This can be achieved through an etherification reaction where a phenol derivative reacts with an appropriate alkyl halide under basic conditionsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
1-amino-1-[4-(propan-2-yloxy)phenyl]butan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the butan-2-ol moiety can be oxidized to form a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The amino group can be reduced to form an amine or other derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration
Scientific Research Applications
1-amino-1-[4-(propan-2-yloxy)phenyl]butan-2-ol hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-amino-1-[4-(propan-2-yloxy)phenyl]butan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the phenyl ring play crucial roles in binding to these targets, while the butan-2-ol moiety may influence the compound’s solubility and bioavailability. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 1-amino-1-[4-(propan-2-yloxy)phenyl]butan-2-ol hydrochloride include:
1-amino-1-[4-(propan-2-yloxy)phenyl]propan-2-ol hydrochloride: This compound has a similar structure but with a shorter carbon chain in the backbone, which may affect its reactivity and applications.
1-amino-1-[4-(propan-2-yloxy)phenyl]ethanol hydrochloride: This compound has an even shorter carbon chain, which can lead to different chemical properties and uses. The uniqueness of this compound lies in its specific combination of functional groups and carbon chain length, which confer distinct chemical and biological properties.
Biological Activity
1-amino-1-[4-(propan-2-yloxy)phenyl]butan-2-ol hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound features a unique structural composition, including an amino group, a phenyl ring with a propan-2-yloxy substituent, and a secondary alcohol. Such characteristics may enable it to interact with various biological targets, making it of interest in pharmacological research.
Biological Activity Overview
Research indicates that this compound may exhibit diverse biological activities, particularly through interactions with neurotransmitter systems. Initial studies suggest potential applications in neuropharmacology and anti-inflammatory therapies . The specific mechanisms of action remain under investigation, but several key findings have emerged from recent studies.
This compound is thought to modulate enzyme activities and receptor interactions. Its ability to influence neurotransmitter systems may have implications for mood regulation and cognitive functions.
Interaction Studies
Studies have focused on the binding affinity of this compound to various biological targets. For instance, it has been suggested that the compound may interact with neuraminidase, an enzyme critical for the replication of influenza viruses, which could position it as a potential antiviral agent .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared to structurally similar compounds to highlight its unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Contains an amino group and propan-2-yloxy substitution | Potential neuropharmacological applications |
| 1-Amino-1-[4-(propan-2-yloxy)phenyl]ethanol hydrochloride | Shorter carbon chain | Different solubility and reactivity |
| 2-Amino-1-(4-methoxyphenyl)propan-1-ol hydrochloride | Methoxy group instead of propan-2-yloxy | Variations in biological activity |
The differences in structure among these compounds can lead to varied biological activities, highlighting the importance of functional groups in determining pharmacological effects.
Case Studies and Research Findings
Recent studies have evaluated the pharmacological potential of the compound through various assays:
Neuropharmacological Studies
In vitro studies have indicated that this compound may enhance cognitive function by modulating neurotransmitter levels. For example, preliminary data suggest that it could increase serotonin levels, which are crucial for mood regulation.
Anti-inflammatory Research
The compound has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated a significant reduction in inflammatory markers, suggesting its potential role in treating conditions like arthritis or other inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
